molecular formula C21H27N3O3S B047924 [2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone CAS No. 848814-27-7

[2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone

Cat. No. B047924
M. Wt: 401.5 g/mol
InChI Key: JPBFGXQLPAVCOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "[2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone" involves linear bi-step or multi-step approaches, utilizing reactions such as coupling and O-substitution under controlled conditions to achieve the desired chemical structures. For instance, Abbasi et al. (2019) describe a linear bi-step synthesis of related compounds exhibiting inhibitory activity against the α-glucosidase enzyme, providing insights into the methodology that could be applied to the synthesis of the target compound (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like single-crystal X-ray diffraction, which reveals the spatial arrangement of atoms within the molecule and any significant inter- or intra-molecular interactions. Karthik et al. (2021) utilized this method to confirm the structure of a synthesized compound, showing how it can be applied to understand the molecular configuration of the subject compound (Karthik et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving the compound likely include its participation as a substrate or product in various organic transformations, such as nucleophilic substitution or addition reactions. The compound's reactivity can be inferred from studies on similar substances, which demonstrate their roles in synthesis pathways and potential as intermediates for further chemical modifications.

Physical Properties Analysis

The physical properties of the compound, including solubility, melting point, and stability, can be deduced from the synthesis and structural analysis. For example, thermal and optical properties, as well as stability under different conditions, are critical for determining the compound's applicability in various fields. Studies like those by Karthik et al. (2021) provide a foundation for understanding these aspects (Karthik et al., 2021).

Scientific Research Applications

Synthetic Applications and Biological Activity

The synthesis and evaluation of related compounds, particularly those containing piperazine derivatives, have been a significant focus of research due to their pharmacological potential. For instance, piperazine and its analogues have been explored for their anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules highlight the importance of this scaffold in developing new therapeutics (Girase et al., 2020).

Furthermore, piperazine derivatives have been recognized for their versatility in the rational design of drugs, finding application in treatments across a range of therapeutic areas such as antipsychotic, antidepressant, anticancer, and anti-inflammatory drugs. The substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules, emphasizing the role of this moiety in drug discovery and development (Rathi et al., 2016).

properties

IUPAC Name

[2-(2-aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c22-18-6-2-4-8-20(18)28-19-7-3-1-5-17(19)21(26)24-11-9-23(10-12-24)13-15-27-16-14-25/h1-8,25H,9-16,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBFGXQLPAVCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C(=O)C2=CC=CC=C2SC3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone

CAS RN

848814-27-7
Record name Quetiapine, open ring-
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Record name [2-[(2-Aminophenyl)thio]phenyl][4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-methanone
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Record name QUETIAPINE, OPEN RING-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.